2-(3,5-Difluorobenzyl)-7-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-[(3,5-Difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and material science. The compound features a triazolopyrimidine core, which is known for its biological activity, and is substituted with a difluorophenyl group and a thiophene ring, enhancing its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves a nucleophilic substitution reaction where a difluorobenzyl halide reacts with the triazolopyrimidine core.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could lead to the corresponding alcohol or amine.
Scientific Research Applications
2-[(3,5-Difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, or antimicrobial agent due to its ability to interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-[(3,5-difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of cancer cells or pathogens. The exact pathways and targets can vary depending on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity.
Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Thiophene Derivatives: Used in material science for their electronic properties.
Uniqueness
2-[(3,5-Difluorophenyl)methyl]-7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of a triazolopyrimidine core with difluorophenyl and thiophene substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H10F2N4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H10F2N4S/c17-11-6-10(7-12(18)9-11)8-15-20-16-19-4-3-13(22(16)21-15)14-2-1-5-23-14/h1-7,9H,8H2 |
InChI Key |
RTFMBSUHEYCCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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